molecular formula C26H31N3O2 B12884593 (4S,4'S)-2,2'-(3-(Piperidin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(3-(Piperidin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B12884593
M. Wt: 417.5 g/mol
InChI Key: HLMPGVBBCIMSQQ-DNQXCXABSA-N
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Description

(4S,4’S)-2,2’-(3-(Piperidin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a piperidine ring and two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(3-(Piperidin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxazole Rings: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Coupling Reactions: The final step would involve coupling the two oxazole rings with the piperidine-containing intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the oxazole rings or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Biochemical Studies: Investigating the interaction of the compound with various biomolecules.

    Drug Development: Potential as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Exploring its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Chemical Synthesis: Utilization in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(3-(Piperidin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Binding to cellular receptors and modulating their activity.

    Pathway Modulation: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-2,2’-(3-(Morpholin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
  • (4S,4’S)-2,2’-(3-(Pyrrolidin-1-yl)propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Uniqueness

  • Structural Features : The presence of the piperidine ring distinguishes it from similar compounds with different heterocyclic rings.
  • Reactivity : Unique reactivity patterns due to the specific arrangement of functional groups.
  • Applications : Potentially different applications based on its unique properties.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-piperidin-1-ylpropyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C26H31N3O2/c1-4-10-20(11-5-1)23-18-30-25(27-23)22(14-17-29-15-8-3-9-16-29)26-28-24(19-31-26)21-12-6-2-7-13-21/h1-2,4-7,10-13,22-24H,3,8-9,14-19H2/t23-,24-/m1/s1

InChI Key

HLMPGVBBCIMSQQ-DNQXCXABSA-N

Isomeric SMILES

C1CCN(CC1)CCC(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5

Canonical SMILES

C1CCN(CC1)CCC(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5

Origin of Product

United States

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